4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
The compound “4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions .Scientific Research Applications
Synthesis of Energetic Salts
4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole plays a role in the synthesis of triazolyl-functionalized energetic salts. These salts are synthesized through reactions with 1-(chloromethyl)-1H-1,2,4-triazole and subsequently treated to form diquaternary salts. They exhibit good thermal stability and high density, making them relevant in the field of materials science, particularly for energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Analysis of Intermolecular Interactions
The compound is used in the synthesis and characterization of biologically active derivatives, facilitating the study of intermolecular interactions. Such studies are crucial in understanding molecular behavior, particularly in biological systems (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Study of Tautomerism
Research on 3, 5-disubstituted 1, 2, 4-triazoles, including derivatives of the given compound, contributes to the understanding of tautomerism. This study is vital in pharmaceutical chemistry as it affects the properties of drug molecules (Kubota & Uda, 1975).
Tetrel Bonding Interactions
This compound is involved in the synthesis of derivatives that are analyzed for π-hole tetrel bonding interactions, contributing to knowledge in crystal engineering and molecular design (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Synthesis of Triazole Derivatives
The compound is used in the synthesis of various triazole derivatives, contributing to the development of new chemical entities with potential applications in pharmaceuticals and materials science (Iddon & Nicholas, 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-1-(3-methylphenyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCPIILCKLYMKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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